2-Bromo-1-nonene

Descripción general

Descripción

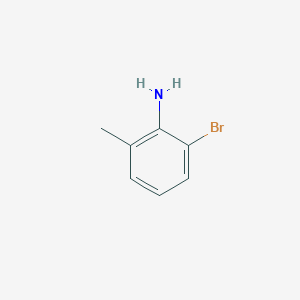

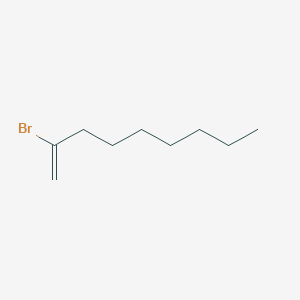

2-Bromo-1-nonene is a brominated organic compound that is part of a broader class of bromoalkenes. While the specific compound 2-bromo-1-nonene is not directly discussed in the provided papers, the related chemistry and reactivity of brominated compounds are extensively studied due to their utility in various synthetic applications.

Synthesis Analysis

The synthesis of brominated compounds, such as 2-bromo-1-nonene, often involves radical reactions or halogenation processes. For instance, a bromine-radical mediated three-component coupling reaction has been used to synthesize 2-bromo-1,7-dienes, which are structurally related to 2-bromo-1-nonene . Additionally, gold-catalyzed reactions have been employed to synthesize brominated dienes, demonstrating the versatility of halogenated substrates in organic synthesis .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and is influenced by the presence of the bromine atom. For example, the study of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone revealed insights into the molecular structures through single crystal X-ray diffraction studies, showing how bromine can affect the overall molecular conformation . Although not directly related to 2-bromo-1-nonene, these findings highlight the importance of halogen atoms in determining the molecular geometry of brominated organic molecules.

Chemical Reactions Analysis

Brominated compounds are known for their reactivity in various chemical reactions. The presence of a bromine atom can facilitate further functionalization through reactions such as the Diels-Alder and cross-coupling reactions . Additionally, the synthesis of 2-bromo helicene and its subsequent functionalization underscore the reactivity of brominated intermediates in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds like 2-bromo-1-nonene are influenced by the presence of the bromine atom, which is a heavy and polarizable halogen. This can affect properties such as boiling point, density, and refractive index. While the specific properties of 2-bromo-1-nonene are not detailed in the provided papers, the studies on related brominated compounds suggest that such properties are crucial for their reactivity and applications in synthesis .

Aplicaciones Científicas De Investigación

Synthesis Applications

- Versatile Synthesis of Bicycloalkenes : 2-Bromo-1-nonene is involved in the synthesis of bicyclo[4.3.0]nonene and bicyclo[4.4.0]decene derivatives through a domino Heck-Diels-Alder reaction. This method utilizes palladium catalysis to produce vicinal exodimethylenecycloalkanes, which react with dienophiles to yield these derivatives in good to excellent yields. This process highlights the significant role of 2-Bromo-1-nonene in creating complex molecular structures (Ang et al., 1996).

Chemical Reaction Studies

- Study of Grignard Reaction : In the study of Grignard reactions, 2-Bromo-1-nonene demonstrated interesting behavior. The reaction of 2-bromo-2-chloro-1,1,1-trifluoroethane with ketones in the presence of magnesium resulted in the formation of unexpected products. This finding is pivotal in understanding the complexities and outcomes of Grignard reactions, where 2-Bromo-1-nonene plays a key role (Takagi et al., 1992).

Catalysis and Synthesis

- Catalyzed Synthesis of Natural Products : A study utilized 1-Bromo-2-iodoethylene, closely related to 2-Bromo-1-nonene, as a central building block for the synthesis of cis and trans bupleurynol. This synthesis was achieved through queued cross-coupling reactions using Pd catalysis, showing the potential of bromo-olefins in complex natural product synthesis (Ghasemi et al., 2004).

Polymer Chemistry

- Modification of Polymers : 2-Bromo-1-nonene plays a role in polymer chemistry, where it can be used for modifying polymers. For example, 1,2-polybutadiene was transformed into a reactive intermediate through bromination, leading to the formation of water-soluble brush polymers and polyelectrolyte copolymers. This demonstrates the versatility of bromo-olefins in creating new polymer materials with unique properties (Yuan et al., 2011).

Novel Synthesis Methods

- Microwave-Assisted Preparation : The microwave-assisted preparation of 2-Bromo-1-alkenes from 1-alkynes, using a combination of lithium bromide, chlorotrimethylsilane, and tetraethylammonium bromide, highlights an innovative method in which 2-Bromo-1-nonene could potentially be synthesized (Bunrit et al., 2011).

Safety And Hazards

2-Bromo-1-nonene can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

Propiedades

IUPAC Name |

2-bromonon-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br/c1-3-4-5-6-7-8-9(2)10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQYQDJWWWJWFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373727 | |

| Record name | 2-bromonon-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-nonene | |

CAS RN |

76692-34-7 | |

| Record name | 2-bromonon-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B1333999.png)

![Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1334015.png)

![Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid](/img/structure/B1334018.png)

![(2S,5S)-Fmoc-5-amino-1,2,4,5,6,7-hexahydro-azepino [3,2,1-HI] indole-4-one-2-carboxylic acid](/img/structure/B1334019.png)

![(3aR,5S,6R,6aS)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B1334020.png)

![2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1334027.png)